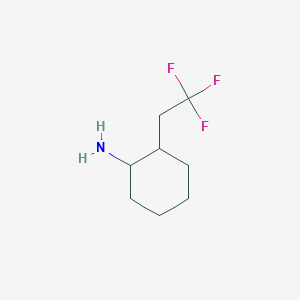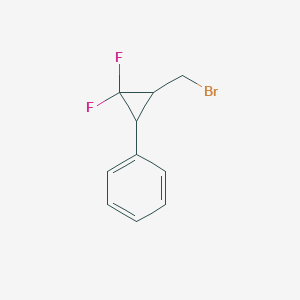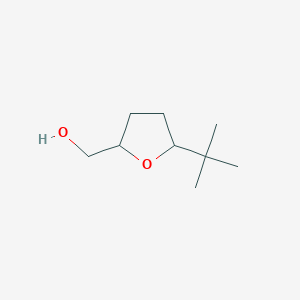![molecular formula C17H32Cl2N4O2 B12311120 8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-イソブチル-3-(ピペリジン-4-イルメチル)-1,3,8-トリアザスピロ[45]デカン-2,4-ジオン二塩酸塩は、スピロ化合物と呼ばれる複雑な有機化合物です。これらの化合物は、2つの環が単一の原子で結合された独自のスピロ結合を特徴としています。
2. 製法
合成経路と反応条件
8-イソブチル-3-(ピペリジン-4-イルメチル)-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン二塩酸塩の合成は、通常、複数の工程を伴います。一般的な方法には、以下の工程が含まれます。
スピロ結合の形成: これは、適切な前駆体を用いた環化反応によって達成されます。
ピペリジン-4-イルメチル基の導入: この工程は、多くの場合、求核置換反応を伴います。
最終的な修飾:
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、多くの場合、以下が含まれます。
高純度試薬の使用: 不純物を最小限に抑えるため。
反応条件の最適化: 温度、圧力、溶媒の選択など。
精製工程: 最終生成物の高純度を保証するために、結晶化やクロマトグラフィーなどが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the spiro linkage: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidin-4-ylmethyl group: This step often involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Use of high-purity reagents: To minimize impurities.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
反応の種類
8-イソブチル-3-(ピペリジン-4-イルメチル)-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン二塩酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: これは、酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、化合物に存在する官能基を修飾できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
溶媒: 一般的な溶媒には、エタノール、メタノール、ジクロロメタンなどがあります。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、還元によりアミンやアルコールが生成される可能性があります。
4. 科学研究への応用
8-イソブチル-3-(ピペリジン-4-イルメチル)-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン二塩酸塩は、いくつかの科学研究応用があります。
医薬品化学: 不安解消薬や抗けいれん薬として使用される可能性など、その潜在的な治療効果について研究されています。
生物学: この化合物は、さまざまな生物学的経路に対するその影響と、薬物候補としての可能性を理解するための研究に使用されます。
工業: 新しい材料の開発や、他の複雑な分子の合成における前駆体として使用される可能性があります。
科学的研究の応用
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an anxiolytic or anticonvulsant agent.
Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
8-イソブチル-3-(ピペリジン-4-イルメチル)-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン二塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。これらには、以下が含まれる場合があります。
受容体: GABA受容体など、アゴニストまたはアンタゴニストとして作用する可能性があります。
酵素: この化合物は、特定の酵素を阻害または活性化し、さまざまな代謝経路に影響を与える可能性があります。
イオンチャネル: イオンチャネルを調節し、細胞の興奮性と神経伝達に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
ブスピロン塩酸塩: 不安解消作用を持つ別のスピロ化合物です。
スピロテトラマット: 殺虫剤として使用されるスピロ化合物です。
独自性
8-イソブチル-3-(ピペリジン-4-イルメチル)-1,3,8-トリアザスピロ[45]デカン-2,4-ジオン二塩酸塩は、その特定の構造的特徴とイソブチル基とピペリジン-4-イルメチル基の存在により、独特です。
類似化合物との比較
Similar Compounds
Buspirone hydrochloride: Another spiro compound with anxiolytic properties.
Spirotetramat: A spiro compound used as an insecticide.
Uniqueness
8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is unique due to its specific structural features and the presence of the isobutyl and piperidin-4-ylmethyl groups
特性
分子式 |
C17H32Cl2N4O2 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
8-(2-methylpropyl)-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C17H30N4O2.2ClH/c1-13(2)11-20-9-5-17(6-10-20)15(22)21(16(23)19-17)12-14-3-7-18-8-4-14;;/h13-14,18H,3-12H2,1-2H3,(H,19,23);2*1H |
InChIキー |
KVKIHGILMRNOIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCC2(CC1)C(=O)N(C(=O)N2)CC3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)




![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)



